2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds .
Mode of Action
As a sulfonyl chloride, it is likely to be reactive and may undergo various chemical reactions, including substitution and addition reactions .
Biochemical Pathways
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects are likely to be indirect, influencing the properties of the final compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of biomolecules, affecting their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter protein function makes it a valuable tool in studying cellular mechanisms and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important for its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .
Preparation Methods
The synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-5-ethoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Bromo-5-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-ethoxybenzenesulfonyl chloride: Similar in structure but with a chloro group instead of a bromo group.
2-Bromo-4-ethoxybenzenesulfonyl chloride: Similar in structure but with the ethoxy group in a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
IUPAC Name |
2-bromo-5-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWZYJKWDWVOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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